
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .
化学反応の分析
Types of Reactions
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
科学的研究の応用
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming stable complexes that can inhibit enzyme activity or alter protein function . This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
類似化合物との比較
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
5-Tert-butyl-2-methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group on the pyrimidine ring.
tert-Butylboronic acid: Lacks the pyrimidine ring and has a simpler structure.
Uniqueness
The uniqueness of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid lies in its combination of a boronic acid group with a pyrimidine ring, which provides a versatile platform for further functionalization and application in various fields. The presence of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis and scientific research .
特性
分子式 |
C9H15BN2O2 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC名 |
(2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6-7(10(13)14)5-11-8(12-6)9(2,3)4/h5,13-14H,1-4H3 |
InChIキー |
YPZACCHLMMGZND-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



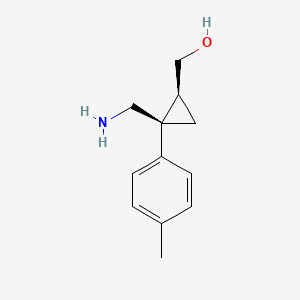
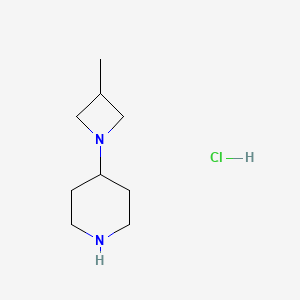

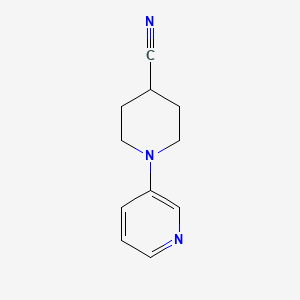


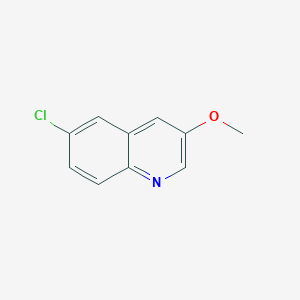
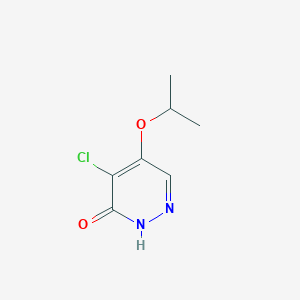
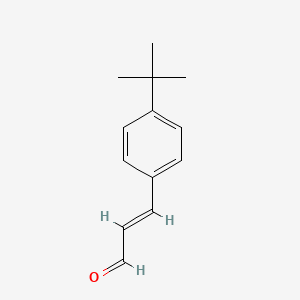
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)


